molecular formula C21H15F3N4O2 B2525038 N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260985-70-3

N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2525038
CAS No.: 1260985-70-3
M. Wt: 412.372
InChI Key: FRLKIUQIXYXMKJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C21H15F3N4O2 and its molecular weight is 412.372. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Profile

  • Molecular Formula : C21H15F3N4O2
  • Molecular Weight : 412.37 g/mol
  • CAS Number : 1260985-70-3
  • Purity : >90%

The compound's structure incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. Compounds containing the oxadiazole ring have been reported to exhibit:

  • Anticancer Activity : Inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Effective against a range of bacterial and fungal strains.
  • Anti-inflammatory Effects : Modulating inflammatory pathways by inhibiting key enzymes.

Anticancer Activity

Research indicates that derivatives of the oxadiazole class possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate:

  • IC50 Values : The compound exhibited an IC50 value in the micromolar range against several cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cells. For example, a related compound showed an IC50 of approximately 25.72 ± 3.95 μM against MCF7 cells .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Bacterial Inhibition : It has demonstrated activity against various strains of bacteria and fungi. The oxadiazole derivatives have been noted for their ability to inhibit bacterial growth by targeting specific cellular mechanisms.

Study 1: Anticancer Efficacy in Vivo

A study investigated the effects of a structurally similar oxadiazole derivative on tumor-bearing mice. The results indicated significant tumor growth suppression when administered at daily doses over a two-week period. The mechanism was attributed to enhanced apoptosis in tumor cells .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at concentrations correlating with its structural analogs in the oxadiazole family .

Comparative Analysis Table

Activity TypeCompound TypeIC50 Value (µM)Reference
AnticancerOxadiazole derivative25.72 ± 3.95
AntimicrobialOxadiazole derivativeVariable
Anti-inflammatoryVarious derivativesNot specified

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c22-15-6-3-13(4-7-15)20-26-21(30-27-20)18-2-1-9-28(18)12-19(29)25-11-14-5-8-16(23)10-17(14)24/h1-10H,11-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLKIUQIXYXMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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